1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A study by (Shtabova et al., 2005) explores the synthesis and structure of a related compound, demonstrating techniques like alkylation and nitration, which could be applicable to 1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid.
Structural Determination : The structure of similar compounds has been ascertained through methods like NMR spectroscopy and X-ray diffraction, as shown in research by (Kariuki et al., 2022). These techniques are crucial for understanding the molecular configuration of this compound.
Chemical Properties and Applications
"Click Chemistry" for Synthesis : The "click chemistry" approach, involving organic azides and terminal alkynes, is highlighted in a study by (Chen et al., 2010) for synthesizing related triazole compounds, indicating its potential use in creating this compound.
Ring-Chain Tautomerism : A study by (Pokhodylo & Obushak, 2022) on a related compound examines its ring-chain tautomerism, a property that could be relevant to understanding the behavior of this compound in various conditions.
Biological and Pharmacological Potential
Antimicrobial and Antioxidant Properties : Research by (Gürbüz et al., 2020) shows the broad biological activity of compounds with triazole rings, indicating potential antimicrobial and antioxidant applications for this compound.
Biological Activity and Drug Synthesis : A study by (Nagaraj et al., 2018) details the synthesis of triazole analogues and their biological activities, which could be relevant to the pharmacological applications of this compound.
Other Applications
- Corrosion Inhibition : The use of triazole derivatives in corrosion inhibition is explored in a study by (Bentiss et al., 2009), suggesting potential applications of this compound in protecting metals.
Properties
IUPAC Name |
3-(4-methoxyphenyl)triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)13-9(10(14)15)6-11-12-13/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZANLQRQKDKHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CN=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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